4-Chloro-2-fluoro-3-methylphenol

Catalog No.
S3067916
CAS No.
1351668-24-0
M.F
C7H6ClFO
M. Wt
160.57
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-fluoro-3-methylphenol

CAS Number

1351668-24-0

Product Name

4-Chloro-2-fluoro-3-methylphenol

IUPAC Name

4-chloro-2-fluoro-3-methylphenol

Molecular Formula

C7H6ClFO

Molecular Weight

160.57

InChI

InChI=1S/C7H6ClFO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3

InChI Key

JJGRYIOEURYVRJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1F)O)Cl

solubility

not available

Environmental Science and Pollution Research

    Specific Scientific Field: Environmental Science and Pollution Research

    Summary of the Application: The compound “4-chloro-2-methylphenol” is a transformation product of the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA).

    Methods of Application or Experimental Procedures: A polyaniline/carbon nanotube (CNT) cyclodextrin matrix (PANI-β-CD/MWCNT)-based electrochemical sensor was developed. A simple cyclic voltammetry-based electrochemical methodology, in phosphate buffer solution at pH 6

Production of Phenoxy Herbicides

Disinfectant or Bactericide

Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff Fields

Synthesis of Derivatives

Disinfectant and Antiseptic

4-Chloro-2-fluoro-3-methylphenol is an aromatic compound characterized by the presence of a hydroxyl group (-OH) attached to a phenolic ring, along with chlorine and fluorine substituents. Its molecular formula is C7H6ClF, and it has a molecular weight of approximately 144.57 g/mol. This compound appears as a white to pale yellow solid and is known for its antiseptic properties, making it useful in various applications, particularly in the pharmaceutical and chemical industries.

  • Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: It can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Aromatic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where strong nucleophiles attack the aromatic ring, leading to various substituted products.

These reactions highlight the compound's versatility in organic synthesis and its potential as an intermediate in the production of more complex molecules.

4-Chloro-2-fluoro-3-methylphenol exhibits notable biological activity, particularly as an antimicrobial and antiseptic agent. Its ability to disrupt microbial cell membranes contributes to its effectiveness against a range of pathogens, including bacteria and fungi. Additionally, studies indicate that halogenated phenols like this compound can influence biological pathways, potentially affecting metabolic processes in microorganisms.

The synthesis of 4-Chloro-2-fluoro-3-methylphenol can be achieved through several methods:

  • Direct Halogenation: This method involves the direct chlorination and fluorination of 3-methylphenol under controlled conditions.
  • Substitution Reactions: Starting from 4-chloro-3-methylphenol, fluorination can be performed using reagents such as potassium fluoride or other fluorinating agents.
  • Boronic Acid Derivatives: The compound can also be synthesized via reactions involving boronic acids, where the phenolic structure is modified to introduce the desired halogen substituents.

These methods allow for the selective introduction of functional groups, tailoring the compound for specific applications.

4-Chloro-2-fluoro-3-methylphenol finds applications in various fields:

  • Pharmaceuticals: Used as an antiseptic and disinfectant in topical formulations.
  • Chemical Intermediates: Serves as a precursor for synthesizing more complex organic compounds, including herbicides and other agrochemicals.
  • Research: Utilized in laboratory settings for studying reaction mechanisms involving halogenated phenols.

Its unique chemical structure allows it to participate in diverse

Interaction studies involving 4-Chloro-2-fluoro-3-methylphenol focus on its reactivity with biological systems and other chemical entities. Research indicates that this compound can interact with various enzymes and proteins, potentially influencing metabolic pathways in microorganisms. Additionally, studies on its binding affinity with cellular components provide insights into its mechanism of action as an antimicrobial agent.

Several compounds exhibit structural similarities to 4-Chloro-2-fluoro-3-methylphenol, each with unique properties:

Compound NameMolecular FormulaKey Features
4-Chloro-3-methylphenolC7H7ClOAntiseptic properties; widely used disinfectant
2-Fluoro-3-methylphenolC7H7FOSimilar structure; used in organic synthesis
2-Chloro-4-fluoro-3-methylphenolC7H6ClFExhibits different reactivity patterns
4-Bromo-3-methylphenolC7H7BrOBromine substitution alters biological activity

The uniqueness of 4-Chloro-2-fluoro-3-methylphenol lies in the specific arrangement of chlorine and fluorine atoms relative to the methyl group on the phenolic ring. This arrangement affects its reactivity profile and biological interactions compared to other similar compounds.

XLogP3

2.7

Dates

Last modified: 08-18-2023

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